2-({2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine is a complex organic compound that features a unique combination of fluorinated and heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of fluorine atoms and heterocyclic rings in its structure imparts unique chemical and biological properties, making it a valuable subject for scientific research.
Preparation Methods
The synthesis of 2-({2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a difluoromethylation reaction, often using difluoromethylating agents such as ClCF2H.
Construction of the Octahydrocyclopenta[c]pyrrol Ring: This step involves the cyclization of suitable intermediates to form the octahydrocyclopenta[c]pyrrol ring.
Attachment of the Fluoropyrimidine Moiety: The final step involves the coupling of the fluoropyrimidine moiety to the previously formed intermediate.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-({2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-({2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated and heterocyclic structures allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-({2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine can be compared with other similar compounds, such as:
1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-one: This compound also contains a difluoromethyl group and is used in various chemical and pharmaceutical applications.
Difluoromethylated Heterocycles: These compounds share the difluoromethyl group and heterocyclic structures, making them valuable for similar applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific combination of structural features, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20F3N5O2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone |
InChI |
InChI=1S/C18H20F3N5O2/c1-25-8-13(14(24-25)15(20)21)16(27)26-7-11-3-2-4-18(11,9-26)10-28-17-22-5-12(19)6-23-17/h5-6,8,11,15H,2-4,7,9-10H2,1H3 |
InChI Key |
XOOKXZMRNPCTOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.